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molecular formula C5H3BrN2S B1267435 6-Bromoimidazo[2,1-b]thiazole CAS No. 75001-30-8

6-Bromoimidazo[2,1-b]thiazole

Cat. No. B1267435
M. Wt: 203.06 g/mol
InChI Key: LXCZWVCFAGYWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05017212

Procedure details

A mixture of 10.0 g of 2-imino-4-thiazolin-3-yl-acetic acid hydrobromide and 30.0 g of phosphorus oxybromide is heated for 2 hours at 140° C. After cooling, the reaction mixture is poured into ice water, neutralized with 10% sodium hydroxide solution and filtered to collect the precipitated crystals. The crystals are recrystallized from toluene to afford the title compound of mp. 96°-98° C.
Name
2-imino-4-thiazolin-3-yl-acetic acid hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH:2]=[C:3]1[N:7]([CH2:8][C:9](O)=O)[CH:6]=[CH:5][S:4]1.P(Br)(Br)([Br:14])=O.[OH-].[Na+]>>[Br:14][C:9]1[N:2]=[C:3]2[N:7]([CH:8]=1)[CH:6]=[CH:5][S:4]2 |f:0.1,3.4|

Inputs

Step One
Name
2-imino-4-thiazolin-3-yl-acetic acid hydrobromide
Quantity
10 g
Type
reactant
Smiles
Br.N=C1SC=CN1CC(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitated crystals
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2SC=CN2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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